molecular formula C16H13BrN2O2 B5090580 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide

4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide

Cat. No. B5090580
M. Wt: 345.19 g/mol
InChI Key: OSBVZBWFSHTBLY-ZHACJKMWSA-N
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Description

4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, also known as BOPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. BOPP is a hydrazide derivative that has been synthesized through a multi-step process, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell division. 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer activity, 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to have antioxidant and anti-inflammatory properties. It has also been suggested that 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide. One area of research that has been suggested is the development of 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide derivatives with improved anti-cancer activity. It has also been suggested that 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide may have potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide and its potential effects on different cell types.

Synthesis Methods

The synthesis of 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide involves several steps, including the condensation of 4-bromo-2-nitroaniline with ethyl acetoacetate to produce 4-bromo-N-(2-nitrophenyl)acetamide. This compound is then reduced with tin and hydrochloric acid to produce 4-bromo-N-(2-aminophenyl)acetamide. The final step involves the reaction of this compound with cinnamaldehyde to produce 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide.

Scientific Research Applications

4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been studied extensively for its potential applications in scientific research. One area of research that has focused on 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is cancer treatment. 4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as a chemotherapy agent.

properties

IUPAC Name

4-bromo-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-14-8-6-13(7-9-14)16(21)19-18-11-10-15(20)12-4-2-1-3-5-12/h1-11,18H,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBVZBWFSHTBLY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide

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